molecular formula C17H13N3OS B2559109 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-33-8

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2559109
CAS RN: 912763-33-8
M. Wt: 307.37
InChI Key: JDSPEBKQQMWPJE-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a type of heterocyclic compound . It also contains a cyano group (-CN) and an amide group (CONH2), which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring . The cyano group and the amide group are functional groups that can participate in various chemical reactions .


Chemical Reactions Analysis

Cyanoacetamide derivatives, like this compound, are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Energetic Materials

Antibacterial Activities

The presence of a p-nitro group in 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide contributes to its antibacterial properties. Compound 7g, derived from this structure, exhibits excellent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The cyano group in this compound enables various synthetic transformations. For instance:

Molecular Docking Studies

In the field of drug discovery, 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide derivatives have been investigated. For example:

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods. Given the known biological activities of similar compounds, it could be a promising area of study .

properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPEBKQQMWPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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